2-Acetyl-3-methylpyrazine

Flavour chemistry Sensory science Pyrazine interactions

2-Acetyl-3-methylpyrazine (CAS 23787-80-6) is an aryl alkyl ketone and a member of the alkylpyrazine class of heterocyclic flavour compounds. It is an acetylated pyrazine that delivers a distinctive roasted, nutty, popcorn-like aroma profile.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 23787-80-6
Cat. No. B1328917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-methylpyrazine
CAS23787-80-6
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C(=O)C
InChIInChI=1S/C7H8N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4H,1-2H3
InChIKeyQUNOTZOHYZZWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3-methylpyrazine (CAS 23787-80-6): Procurement-Grade Identity and Comparator Foundation


2-Acetyl-3-methylpyrazine (CAS 23787-80-6) is an aryl alkyl ketone and a member of the alkylpyrazine class of heterocyclic flavour compounds [1]. It is an acetylated pyrazine that delivers a distinctive roasted, nutty, popcorn-like aroma profile. It is recognised as a flavouring substance by JECFA (No. 950), FEMA (No. 3964), and the Council of Europe (No. 11296), with a regulatory purity specification of at least 95% . This compound is naturally occurring in roasted foods and is used extensively in savoury, roasted, and nutty flavour formulations. However, its procurement value cannot be assumed from its name alone; close structural relatives such as 2-acetylpyrazine, 2-acetyl-3-ethylpyrazine, and 2-acetyl-3,5-dimethylpyrazine share overlapping odour descriptors, making analytical differentiation essential for specification-driven sourcing.

Why 2-Acetyl-3-methylpyrazine Cannot Be Generically Substituted by In-Class Alkylpyrazines


Although many alkylpyrazines share the broad 'roasted, nutty' sensory space, their perceptual behaviour diverges sharply once quantified. 2-Acetyl-3-methylpyrazine participates in sub-threshold perceptual interactions that other pyrazines do not replicate: it significantly correlates with roasted aroma intensity even at concentrations as low as ~39% of its individual odour threshold, a pattern documented alongside only three other pyrazines (2,3-dimethylpyrazine, 2,3-diethylpyrazine, and 2,3-diethyl-5-methylpyrazine) in soy sauce aroma type Baijiu [1]. Furthermore, the acetyl substituent at the 2-position with a methyl group at the 3-position creates a distinct olfactory receptor activation profile; substituting the methyl for an ethyl group (2-acetyl-3-ethylpyrazine) yields noticeably less sensory impact and introduces an earthy note absent from the target compound [2]. Generic procurement based solely on the 'acetylpyrazine' or 'roasted pyrazine' descriptor therefore risks selecting a compound with measurably different perceptual potency, receptor activity, and regulatory authorisation status. The quantitative evidence below establishes the dimensions on which 2-acetyl-3-methylpyrazine is differentiated from its nearest structural alternatives.

Quantitative Differentiation Evidence for 2-Acetyl-3-methylpyrazine Versus Its Closest Analogs


Sub-Threshold Perceptual Interaction: Quantified Contribution to Roasted Aroma at 39% of Odour Threshold

In soy sauce aroma type Baijiu (SSAB), 2-acetyl-3-methylpyrazine was one of only four sub-threshold pyrazines found to be significantly correlated with the perceived roasted aroma. Quantitative sensory analysis revealed that it impacted roasted aroma at a concentration equivalent to approximately 39% of its individual odour threshold, compared to 2,3-dimethylpyrazine at ~19%, 2,3-diethylpyrazine at ~46%, and 2,3-diethyl-5-methylpyrazine at ~67% of their respective thresholds [1]. The presence of these sub-threshold pyrazines in dilute alcohol solution resulted in a significant reduction in the odour thresholds of supra-threshold pyrazines, demonstrating a synergistic enhancement of roasted aroma perception that is not provided by supra-threshold pyrazines alone [1]. This establishes that 2-acetyl-3-methylpyrazine cannot be functionally replaced by simply increasing the dose of another pyrazine; its sub-threshold interaction profile is compound-specific and quantitatively characterised.

Flavour chemistry Sensory science Pyrazine interactions Sub-threshold perception

Olfactory Receptor Activation: Distinct EC50 Profile at Evolutionarily Conserved Receptor OR5K1

In a functional screening of olfactory receptors, 2-acetyl-3-methylpyrazine activated the evolutionarily conserved receptor OR5K1 (bovine orthologue) with an EC50 of 1267.24 µM, measured via luciferase-based GloSensor assay in HEK cells [1]. Other pyrazines tested in the same study displayed a wide range of potencies, with EC50 values ranging from 5.41 µM for the most potent pyrazines to ≥1500 µM for the least active [1]. Notably, the experimental EC50 (1267.24 ± 32.5 µM) for 2-acetyl-3-methylpyrazine at OR5K1 is distinct from a computational prediction of 531.22 µM reported in a separate modelling study for the same compound [2], underscoring that its receptor-level activity cannot be reliably inferred from cheminformatics models alone. The structurally related 2,3-diethyl-5-methylpyrazine had an EC50 that placed it among the high-potency ligands (lowest measured EC50 values) in the dataset, while 2-acetyl-3-methylpyrazine occupied a moderate activation range—a differentiation that directly impacts dose-response behaviour in flavour applications [1].

Olfactory receptor pharmacology Molecular sensing Receptor-ligand interaction Flavour compound screening

Synthetic Selectivity: High Conversion Selectivity from 2-Ethyl-3-methylpyrazine Oxidation Enables Cost-Effective Sourcing

A patent and an associated catalytic study disclose a method for synthesising 2-acetyl-3-methylpyrazine via oxidation of 2-ethyl-3-methylpyrazine using tert-butylhydroperoxide under cobalt(II) catalysis with N-containing ligands [1][2]. In one reported protocol, the conversion of 2-ethyl-3-methylpyrazine reached 48.75% with a selectivity toward 2-acetyl-3-methylpyrazine of 95.88% [1]. In an optimised catalytic system, the conversion improved to 58.8% with selectivity of 92.2% [2]. This high selectivity reduces costly purification steps compared to synthetic routes that produce mixed acetylpyrazine isomers. By contrast, analogous oxidation of 2-ethylpyrazine yields 2-acetylpyrazine (FEMA 3126), whose simpler structure lacks the 3-methyl substitution that confers the distinctive roasted-potato and corn-chip facets characteristic of 2-acetyl-3-methylpyrazine [3].

Green chemistry Catalytic oxidation Process chemistry Pyrazine synthesis

Physical Property Differentiation: Density, Refractive Index, and Boiling Point Versus 2-Acetyl-3-ethylpyrazine

2-Acetyl-3-methylpyrazine and its closest acetyl-substituted homolog 2-acetyl-3-ethylpyrazine (CAS 32974-92-8) can be unequivocally distinguished by their physical properties. 2-Acetyl-3-methylpyrazine has a density of 1.114 g/mL at 25 °C, a refractive index n20/D of 1.521, and a boiling point of 90 °C at 20 mmHg . In contrast, 2-acetyl-3-ethylpyrazine has a reported density of 1.05–1.07 g/mL at 25 °C, a boiling point of approximately 230–235 °C at atmospheric pressure, and a distinct earthy-potato sensory note . The ~0.04–0.06 g/mL density difference and substantially different boiling ranges provide straightforward GC and refractometric identity confirmation points for incoming quality control. These differences arise directly from the additional methylene unit in 2-acetyl-3-ethylpyrazine (MW 150.18 vs. 136.15), making density and refractive index reliable orthogonal identity checks beyond mere GC retention time matching.

Physicochemical characterisation Quality control Identity testing Material specification

Regulatory Status Differentiation: JECFA 'No Safety Concern' with Explicit Purity Threshold Versus Structural Isomers

2-Acetyl-3-methylpyrazine has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 57th meeting (2001) and assigned an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. Its regulatory identity is codified under JECFA No. 950, FEMA No. 3964, CoE No. 11296, and EU FL No. 14.082, with a minimum purity specification of 95% . By contrast, the structurally related 3-acetyl-2-methylpyrazine (isomeric positional swap of acetyl and methyl groups) and 2-acetyl-3-ethylpyrazine (JECFA No. 785) have undergone separate evaluations with their own distinct regulatory identifiers. Procurement of 2-acetyl-3-methylpyrazine under its assigned FEMA number ensures traceability to the JECFA safety monograph; sourcing a generic 'acetyl methyl pyrazine' without specifying the CAS 23787-80-6 may inadvertently deliver 3-acetyl-2-methylpyrazine (CAS 23787-79-7), which differs in isomeric identity and regulatory pathway.

Food safety Flavour regulation GRAS JECFA evaluation

Sensory Profile Differentiation: 'Less Burnt' Roasted Character Versus Generic Acetylpyrazines

Among acetylated pyrazines, 2-acetyl-3-methylpyrazine is explicitly described in authoritative industry references as delivering a flavour that is 'less burnt than most of the pyrazines' and as 'one of the most important pyrazines for hazelnut or filbert nut flavors' . In a direct comparative sensory note, the related compound 2-acetyl-3-ethylpyrazine was reported to have 'noticeably less impact' than 2-acetyl pyrazine and to introduce an 'earthy note that works well in peanut flavours' [1]—a quality absent from the cleaner, roasted-nut character of 2-acetyl-3-methylpyrazine. The 3-acetyl-2-methyl isomer (CAS 23787-79-7) shares the roasted-popcorn descriptor but differs in the spatial arrangement of the acetyl and methyl groups, which can alter receptor binding geometry and sensory nuance. These qualitative distinctions, while not yet fully quantified by GC-O dilution factors for all comparators, are consistently documented across independent flavour chemistry references and provide actionable procurement criteria when a 'clean roasted hazelnut/popcorn' note is required without earthy or excessively burnt off-notes.

Flavour profiling Sensory differentiation Pyrazine odour quality Procurement specification

Evidence-Backed Application Scenarios for 2-Acetyl-3-methylpyrazine in Flavour, Fragrance, and Research


Premium Roasted Nut and Popcorn Flavour Formulations Requiring Sub-Threshold Synergy

Where a formulation brief demands roasted-nut or popcorn flavour enhancement without dominating the top-note profile, 2-acetyl-3-methylpyrazine is the acetylpyrazine of choice. Its demonstrated ability to contribute significantly to roasted aroma perception at ~39% of its odour threshold in a complex matrix [Section 3, Evidence Item 1], combined with a 'less burnt' sensory character than most pyrazines, makes it uniquely suited for premium clean-label roasted flavours. A formulator substituting 2,3-dimethylpyrazine would need to work at a different sub-threshold ratio (~19% vs. ~39%) to achieve an equivalent perceptual effect, altering the balance of the flavour composition .

Olfactory Receptor Deorphanisation and Structure–Activity Relationship (SAR) Studies

For academic and industrial groups investigating pyrazine–olfactory receptor interactions, 2-acetyl-3-methylpyrazine provides an experimentally validated EC50 reference point of 1267.24 µM at the bovine OR5K1 receptor [Section 3, Evidence Item 2]. This positions it as a mid-potency control ligand against which both high-potency pyrazines (EC50 ~5.41 µM) and low-potency pyrazines (EC50 ≥1500 µM) can be benchmarked in the same assay system. Its acetyl-methyl substitution pattern also makes it a valuable probe for SAR studies investigating how substituent position and size at the pyrazine 2- and 3-positions modulate receptor activation .

Regulatory-Compliant Flavour Ingredient Procurement Under EU/Codex Frameworks

When sourcing a pyrazine flavour ingredient for products destined for markets requiring JECFA-evaluated or FEMA GRAS-listed substances, 2-acetyl-3-methylpyrazine is unambiguously specified by JECFA No. 950 and FEMA No. 3964 with a 'No safety concern' determination at current intake levels [Section 3, Evidence Item 5]. Its EU FL No. 14.082 and minimum purity of 95% provide clear, auditable quality metrics. Procuring under these identifiers ensures compliance and avoids the regulatory risk of receiving the unevaluated or differently evaluated positional isomer 3-acetyl-2-methylpyrazine (CAS 23787-79-7) .

Quality Control Identity Verification Using Orthogonal Physical Constants

Incoming QC laboratories can rapidly confirm the identity of 2-acetyl-3-methylpyrazine shipments by measuring density (expected 1.114 g/mL at 25 °C) and refractive index (n20/D 1.521), providing immediate differentiation from the 3-ethyl homologue 2-acetyl-3-ethylpyrazine (density 1.05–1.07 g/mL). This is critical when both compounds are procured from multi-product flavour chemical distributors where labelling ambiguity between 'acetyl methyl pyrazine' and 'acetyl ethyl pyrazine' is a recognised supply-chain risk. The large boiling point differential (>140 °C at equivalent pressure) also enables rapid GC retention time confirmation [Section 3, Evidence Item 4] .

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